Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1820703-82-9
VCID: VC2736718
InChI: InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)Cl
Molecular Formula: C15H20BrClN2O2
Molecular Weight: 375.69 g/mol

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate

CAS No.: 1820703-82-9

VCID: VC2736718

Molecular Formula: C15H20BrClN2O2

Molecular Weight: 375.69 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate - 1820703-82-9

Description

Molecular Formula and Weight

  • Molecular Formula: C15_{15}H20_{20}BrClN2_{2}O2_{2}

  • Molecular Weight: 367.69 g/mol

Structural Representation

The structural representation can be depicted as follows:

text
Br | Cl - C6H4 - N | \ N C(=O)O | / C - C(C)(C)

Synthesis

The synthesis of Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate involves several steps, typically starting from commercially available piperazine derivatives and halogenated phenyl compounds. The following synthetic route is commonly employed:

  • Formation of Piperazine Derivative: The reaction between piperazine and tert-butyl chloroformate under basic conditions leads to the formation of tert-butyl piperazine-1-carboxylate.

  • Bromination and Chlorination: The introduction of bromine and chlorine substituents onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

  • Final Coupling Reaction: The final step involves coupling the halogenated phenyl compound with the piperazine derivative to yield the target compound.

Pharmacological Potential

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate has shown promise in various pharmacological studies:

  • Antidepressant Activity: Research indicates that piperazine derivatives can exhibit antidepressant-like effects in animal models, potentially due to their interaction with serotonin receptors.

  • Antitumor Activity: Some studies suggest that compounds with similar structures may possess antitumor properties, warranting further investigation into their mechanisms of action.

Biological Activity Studies

Recent studies have focused on the biological activity of Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate, highlighting its potential as a therapeutic agent:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BShowed modulation of neurotransmitter systems, suggesting antidepressant potential.

Toxicology Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound:

  • Acute Toxicity: Preliminary assessments indicate low acute toxicity in rodent models.

  • Chronic Toxicity: Long-term studies are needed to evaluate potential adverse effects.

CAS No. 1820703-82-9
Product Name Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate
Molecular Formula C15H20BrClN2O2
Molecular Weight 375.69 g/mol
IUPAC Name tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3
Standard InChIKey JVVHFRBGIZXIKL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)Cl
PubChem Compound 91658809
Last Modified Aug 16 2023

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